"2-(4-Amino-2-hydroxyphenyl)acetic acid" properties and characteristics
"2-(4-Amino-2-hydroxyphenyl)acetic acid" properties and characteristics
An In-depth Technical Guide to 2-(4-Amino-2-hydroxyphenyl)acetic acid: Properties, Synthesis, and Analysis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Amino-2-hydroxyphenyl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. This document delves into its core physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and discusses its critical applications. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for laboratory and research applications.
Introduction and Significance
2-(4-Amino-2-hydroxyphenyl)acetic acid, also known by synonyms such as p-hydroxyphenylglycine, is a non-proteinogenic amino acid.[1] Its structural significance is most pronounced in the pharmaceutical industry, where it serves as a pivotal chiral side chain for the synthesis of numerous semi-synthetic β-lactam antibiotics, including widely used drugs like amoxicillin and cefadroxil.[1] The compound was first identified as a natural product, forming a structural component of the vancomycin group of glycopeptide antibiotics.[1] Its role as a key building block in life-saving medications underscores the importance of understanding its properties and the methodologies for its synthesis and quality control. This guide aims to provide the foundational knowledge and detailed protocols necessary for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of 2-(4-Amino-2-hydroxyphenyl)acetic acid are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| CAS Number | 938-97-6 | [4] |
| Appearance | White to yellow solid | |
| Melting Point | 240 °C (with decomposition) | [5] |
| Boiling Point | 365.8 - 446.3 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| InChI Key | LJCWONGJFPCTTL-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing
The production of 2-(4-Amino-2-hydroxyphenyl)acetic acid can be achieved through both chemical synthesis and biosynthetic pathways. The choice of method is often dictated by factors such as yield, purity requirements, and scalability.
Chemical Synthesis: Reaction of Phenol and 2-Hydroxyglycine
An industrially relevant method involves the direct reaction of phenol with 2-hydroxyglycine, facilitated by an acid catalyst.[1] This approach is favored for its use of readily available, less toxic starting materials and operational simplicity.[1]
Causality of Experimental Choices:
-
Reactants: Phenol serves as the source of the hydroxyphenyl ring, while 2-hydroxyglycine provides the amino acid backbone.
-
Catalyst: An acid catalyst, such as sulfuric acid, is crucial for promoting the electrophilic substitution reaction on the phenol ring.
-
Solvent: A non-reactive solvent like dichloroethane is used to dissolve the reactants and facilitate a homogenous reaction mixture.
-
Temperature: Heating the reaction to 60-65°C increases the reaction rate to achieve completion within a reasonable timeframe (typically 8 hours).[1]
-
Monitoring: Thin-layer chromatography (TLC) is a standard, rapid technique used to monitor the disappearance of starting materials and the appearance of the product, thereby determining the reaction's endpoint.
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with dichloroethane.
-
Add equimolar amounts of phenol and 2-hydroxyglycine to the solvent and stir until a homogenous mixture is achieved.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-65°C using a controlled heating mantle.
-
Monitoring: Monitor the reaction's progress every hour using TLC with an appropriate solvent system.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base. The product can then be isolated through crystallization or chromatography.
-
Purification: Recrystallization from a suitable solvent system is often employed to achieve high purity.
Biosynthesis Pathway
In various microorganisms, L-p-hydroxyphenylglycine is synthesized via the shikimic acid pathway, a primary metabolic route for aromatic amino acids.[1] This biological route starts from the precursor prephenate and involves a series of precise enzymatic conversions.[1]
-
Prephenate Dehydrogenase (Pdh): Converts prephenate into 4-hydroxyphenylpyruvate.
-
L-p-Hydroxyphenylglycine Transaminase (HpgT): Catalyzes the final transamination step to yield L-p-hydroxyphenylglycine.[1]
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative for confirming the identity, purity, and structure of 2-(4-Amino-2-hydroxyphenyl)acetic acid.[7] A multi-technique approach is employed, leveraging the unique information provided by NMR, IR, MS, and UV-Vis spectroscopy.[7] The molecule's key functional groups—a para-substituted phenol, an alpha-amino acid moiety, and a carboxylic acid—give rise to distinct spectroscopic signatures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by identifying the unique chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[7]
-
Ensure the sample is fully dissolved; gentle sonication may be applied.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-32) should be collected to achieve a good signal-to-noise ratio.[7]
-
Instrument Parameters (¹³C NMR): Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
The following tables summarize the anticipated chemical shifts. Note that the positions of exchangeable protons (-OH, -NH₂, -COOH) are highly dependent on solvent, concentration, and temperature.[7]
Table: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5-12.0 | Broad Singlet | 1H | -COOH |
| ~8.5-9.5 | Broad Singlet | 1H | Ar-OH |
| ~7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~4.9 - 5.1 | Singlet | 1H | α-CH |
| ~3.0-4.0 | Broad Singlet| 2H | -NH₂ |
Table: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~170-175 | -COOH |
| ~156-158 | Ar-C (C-OH) |
| ~128-130 | Ar-C (ortho to -CH) |
| ~125-127 | Ar-C (ipso to -CH) |
| ~114-116 | Ar-C (ortho to -OH) |
| ~55-60 | α-C |
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.[7]
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 | O-H Stretch (Broad) | Phenol, Acid |
| 3200 - 3400 | N-H Stretch | Amine |
| 2500 - 3300 | O-H Stretch (Very Broad) | Carboxylic Acid |
| 1680 - 1720 | C=O Stretch | Carboxylic Acid |
| 1550 - 1650 | N-H Bend | Amine |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1029 - 1200 | C-N Stretch | Amine |
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and gain insight into the molecule's fragmentation pattern, further corroborating its structure.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile/water.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Analysis: The molecular ion peak should correspond to the calculated molecular weight (167.16 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption characteristics of the aromatic chromophore.[7]
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or water).[7]
-
Perform serial dilutions to obtain a final concentration in the micromolar (µM) range, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]
-
Data Acquisition: Use quartz cuvettes to measure the absorbance spectrum, typically from 200 to 400 nm. The phenolic ring is expected to show characteristic absorption maxima.
Applications in Research and Drug Development
The primary application of 2-(4-Amino-2-hydroxyphenyl)acetic acid lies in its role as a fundamental building block in the pharmaceutical industry.
-
Antibiotic Synthesis: The D-(-)-enantiomer is a crucial precursor for the side chains of many blockbuster semi-synthetic penicillins and cephalosporins.[1] Its incorporation is key to the antibacterial activity and pharmacokinetic profile of these drugs.
-
Natural Product Chemistry: Its presence in complex natural products like vancomycin highlights its role in biological systems and provides a basis for synthetic and medicinal chemistry explorations.[1]
-
Metabolite Research: As a derivative of glycine and related to tyrosine metabolism, it and similar structures are studied as potential biomarkers for various physiological and pathological states.[8][9][10]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[11][12]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] For long-term stability, storage at 4°C under an inert atmosphere is recommended.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76972149, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-amino-2-(4-hydroxyphenyl)acetic acid CAS#: 6324-01-2. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of 2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]
-
Oakwood Chemical. (n.d.). (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]
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